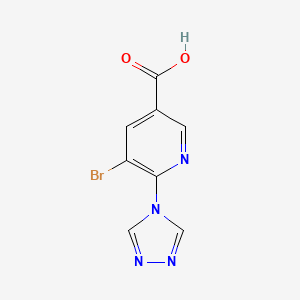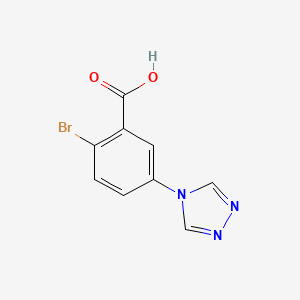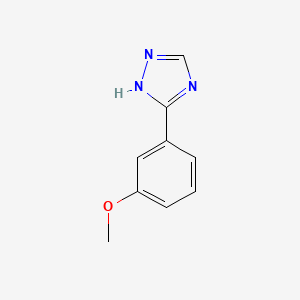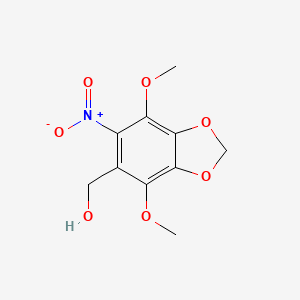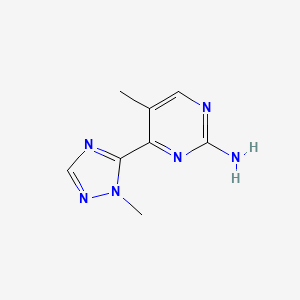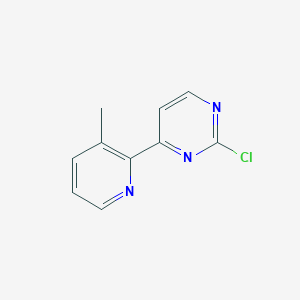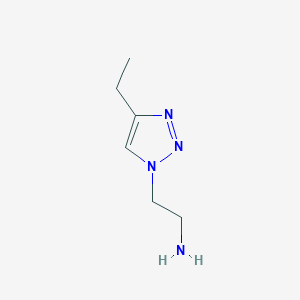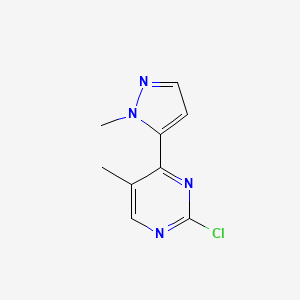
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Descripción general
Descripción
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties and Enzyme Inhibition
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine and related compounds have been identified as having notable antiviral properties. Munier-Lehmann et al. (2015) found that these compounds inhibit the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, demonstrating potent antiviral activity with subnanomolar inhibition levels (Munier-Lehmann et al., 2015).
Synthesis and Characterization in Drug Discovery
Ajani et al. (2019) focused on the synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives, highlighting their potential in drug discovery, particularly in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019).
Intermediate for Pharmacologically Active Compounds
Ogurtsov and Rakitin (2021) synthesized a related compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, as an intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Structural Studies and Cytotoxic Activity
Onoa et al. (1999) conducted structural and cytotoxic studies on Pt(II) and Pd(II) complexes with bi-heterocyclic ligands, including derivatives of pyrazol and pyrimidine, evaluating their potential in tumor cell line treatments (Onoa et al., 1999).
Ultrasound Irradiation Synthesis
Buriol et al. (2013) utilized ultrasound irradiation to synthesize Pyrazolo[1,5-a]pyrimidines, demonstrating a simple, efficient method with potential applications in various fields (Buriol et al., 2013).
Highly Regioselective Synthesis
Martins et al. (2009) achieved highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, highlighting the potential for precise chemical modifications in pharmaceuticals (Martins et al., 2009).
Isomer Synthesis and Antibacterial Properties
Zhang et al. (2016) synthesized isomers of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antifungal abilities, demonstrating significant potential in agriculture and pharmaceuticals (Zhang et al., 2016).
Cytoprotective Antiulcer Activity
Ikeda et al. (1996) explored the cytoprotective antiulcer activity of (1H-pyrazol-1-yl)pyrimidines, suggesting their potential in developing new treatments for ulcers (Ikeda et al., 1996).
Antibacterial and Anticancer Properties
Zimam (2014) synthesized new fused pyrazol pyrimidin derivatives, demonstrating antibacterial activity and opening avenues for new drug discovery (Zimam, 2014).
Propiedades
IUPAC Name |
2-chloro-5-methyl-4-(2-methylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-5-11-9(10)13-8(6)7-3-4-12-14(7)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNTXAGEOUKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)
![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)
![4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid](/img/structure/B7829188.png)
![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)

